![molecular formula C10H12O2 B3055413 Ethanone, 2-methoxy-1-(4-methylphenyl)- CAS No. 64591-47-5](/img/structure/B3055413.png)
Ethanone, 2-methoxy-1-(4-methylphenyl)-
Overview
Description
“Ethanone, 2-methoxy-1-(4-methylphenyl)-” is a chemical compound with the empirical formula C16H16O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “Ethanone, 2-methoxy-1-(4-methylphenyl)-” can be represented by the SMILES stringO=C(C)C(C=C1)=CC=C1OCC(C=CC=C2)=C2C
. This indicates that the compound contains a ketone group (C=O), an ether group (C-O-C), and a methylphenyl group (C6H5-CH3). Physical And Chemical Properties Analysis
“Ethanone, 2-methoxy-1-(4-methylphenyl)-” is a solid substance . Its molecular weight is 240.30 .Mechanism of Action
Ethanone, 2-methoxy-1-(4-methylphenyl)- acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to increased activity in the central nervous system and produces the characteristic effects of the drug. Ethanone, 2-methoxy-1-(4-methylphenyl)- has been found to have a higher affinity for the serotonin transporter than methamphetamine, which may contribute to its unique effects.
Biochemical and Physiological Effects:
Ethanone, 2-methoxy-1-(4-methylphenyl)- has been found to produce a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to produce changes in brain activity, including increased activity in the prefrontal cortex and decreased activity in the striatum.
Advantages and Limitations for Lab Experiments
Ethanone, 2-methoxy-1-(4-methylphenyl)- has a number of advantages for use in lab experiments, including its ability to produce consistent effects and its relatively low cost compared to other psychoactive drugs. However, Ethanone, 2-methoxy-1-(4-methylphenyl)- also has a number of limitations, including its potential for toxicity and the fact that it is not widely available for research purposes.
Future Directions
There are a number of potential future directions for research on Ethanone, 2-methoxy-1-(4-methylphenyl)-, including studies on its potential as a treatment for depression and other psychiatric disorders. Ethanone, 2-methoxy-1-(4-methylphenyl)- may also be useful in studies on the molecular mechanisms of addiction and the development of new treatments for substance abuse. Additionally, further research is needed to better understand the long-term effects of Ethanone, 2-methoxy-1-(4-methylphenyl)- use on the brain and body.
Scientific Research Applications
Ethanone, 2-methoxy-1-(4-methylphenyl)- has been used in a number of different scientific research applications, including studies on the central nervous system and the effects of stimulants on behavior. It has been found to produce similar effects to other amphetamines, such as methamphetamine and MDMA. Ethanone, 2-methoxy-1-(4-methylphenyl)- has also been used in studies on the dopamine system and its role in addiction.
properties
IUPAC Name |
2-methoxy-1-(4-methylphenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-3-5-9(6-4-8)10(11)7-12-2/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOQBBGKGJZXOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391674 | |
Record name | Ethanone, 2-methoxy-1-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64591-47-5 | |
Record name | Ethanone, 2-methoxy-1-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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